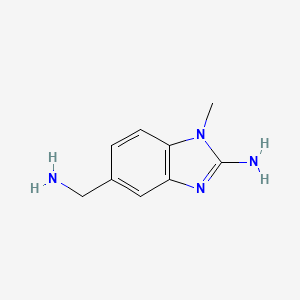
5-(Aminomethyl)-1-methylbenzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1-methylbenzimidazol-2-amine, also known as AMB-AM-MBI, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of benzimidazole, a heterocyclic aromatic organic compound that has been used in the synthesis of many important drugs and biologically active compounds. In
作用机制
The mechanism of action of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine is not fully understood, but it is believed to involve the formation of a stable complex with the target biomolecule or metal ion. This complex can then be detected through fluorescence or other spectroscopic methods. The exact binding sites and interactions between 5-(Aminomethyl)-1-methylbenzimidazol-2-amine and its targets are still under investigation.
Biochemical and Physiological Effects:
5-(Aminomethyl)-1-methylbenzimidazol-2-amine has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool rather than a therapeutic agent. However, some studies have reported that this molecule can induce cell death in certain cancer cell lines, possibly through induction of oxidative stress (Zhang et al., 2015). Further studies are needed to fully understand the potential toxic effects of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine on biological systems.
实验室实验的优点和局限性
One of the main advantages of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine is its high selectivity and sensitivity for detection of certain biomolecules and metal ions. This makes it a valuable tool for studying redox signaling and metal homeostasis in biological systems. However, one limitation of this molecule is its relatively low water solubility, which can make it difficult to use in aqueous environments. Additionally, 5-(Aminomethyl)-1-methylbenzimidazol-2-amine has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
未来方向
There are many potential future directions for research on 5-(Aminomethyl)-1-methylbenzimidazol-2-amine. One area of interest is the development of more water-soluble derivatives of this molecule, which could expand its applications in aqueous environments. Another direction is the investigation of its potential therapeutic effects in cancer and other diseases, based on its ability to induce cell death in cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action and binding sites of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine with its targets, which could lead to the development of more specific and selective probes for biological imaging and metal ion detection.
合成方法
The synthesis of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine involves the reaction of 2-(aminomethyl)phenylboronic acid with 2-methylbenzimidazole in the presence of a palladium catalyst. This method has been reported in a scientific paper by Liu et al. (2013), and has been shown to yield high purity and good yield of the target compound.
科学研究应用
5-(Aminomethyl)-1-methylbenzimidazol-2-amine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging of biological systems. This molecule has been shown to have high selectivity and sensitivity for detection of certain biomolecules, such as cysteine and glutathione, which are important for redox signaling and oxidative stress response (Zhang et al., 2015). 5-(Aminomethyl)-1-methylbenzimidazol-2-amine has also been used as a ligand for metal ion detection, and has shown promising results for detection of copper ions in biological samples (He et al., 2016).
属性
IUPAC Name |
5-(aminomethyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSGKNISUNKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methylbenzimidazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

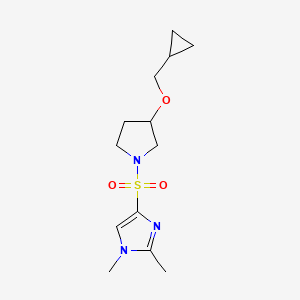

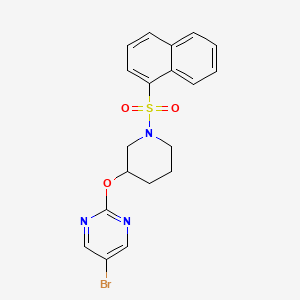
![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)
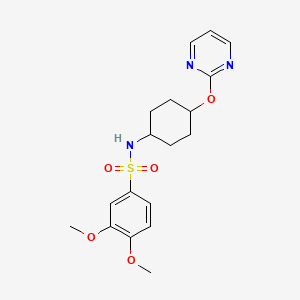
![1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2788734.png)

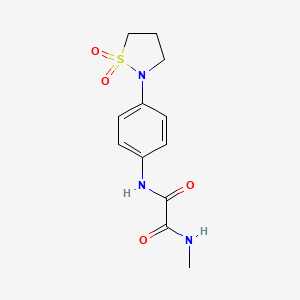
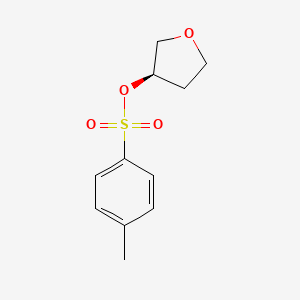
![N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2788740.png)
![2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2788742.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2788743.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2788744.png)